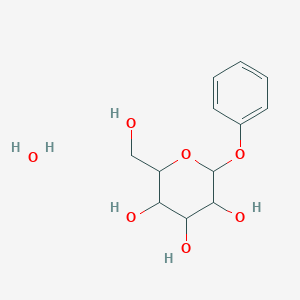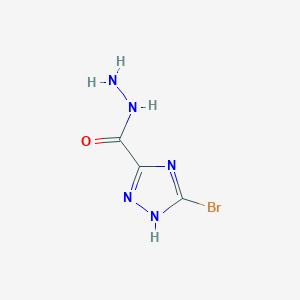
2-Propyl-1H-purin-6(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyl-1H-purin-6(9H)-one is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-1H-purin-6(9H)-one typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with propylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines with different functional groups.
Applications De Recherche Scientifique
2-Propyl-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 2-Propyl-1H-purin-6(9H)-one exerts its effects is related to its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Propyl-1H-purin-6(9H)-one can be compared with other purine derivatives such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in nucleic acids.
Caffeine: A stimulant found in coffee and tea, structurally similar to purines.
The uniqueness of this compound lies in its specific propyl substitution, which imparts distinct chemical and biological properties compared to other purines.
Propriétés
Formule moléculaire |
C8H10N4O |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
2-propyl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C8H10N4O/c1-2-3-5-11-7-6(8(13)12-5)9-4-10-7/h4H,2-3H2,1H3,(H2,9,10,11,12,13) |
Clé InChI |
VHBRFXIQLSKKED-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(C(=O)N1)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12501434.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-hydroxyacetic acid](/img/structure/B12501438.png)
![2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide](/img/structure/B12501443.png)
![Methyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501448.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide](/img/structure/B12501454.png)
![1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12501458.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B12501462.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B12501463.png)

![2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12501468.png)
![Propyl 5-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501476.png)
![Tert-butyl 3-[(4-fluorophenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B12501488.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12501501.png)
